molecular formula C15H16N2O B291634 N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide

N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide

Cat. No. B291634
M. Wt: 240.3 g/mol
InChI Key: NRRMYFSCWAQAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide, also known as EPM-1, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-1 is a member of the pyridine-4-carboxamide family and is synthesized through a series of chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of calcium ion channels and the inhibition of oxidative stress. N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of pro-inflammatory cytokines. N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide is its high purity and stability, which makes it suitable for use in laboratory experiments. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide. One area of focus is the development of novel formulations and delivery methods to improve its bioavailability and efficacy. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide is synthesized through a multi-step reaction process. The starting material is 2-ethyl-6-methylpyridine-4-carboxylic acid, which undergoes a series of reactions, including esterification, amidation, and dehydration, to form the final product. The synthesis process has been optimized to achieve high yields and purity levels.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has also been investigated for its anti-inflammatory and analgesic properties.

properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O/c1-3-12-6-4-5-11(2)14(12)17-15(18)13-7-9-16-10-8-13/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

NRRMYFSCWAQAFU-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=NC=C2)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=NC=C2)C

Origin of Product

United States

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